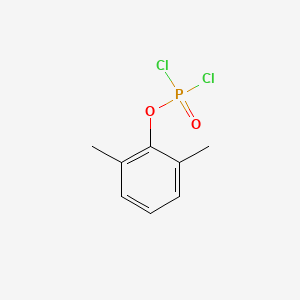
2,6-Dimethylphenyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2,6-dimethylphenyl ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and utility as a reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylphenyl phosphorodichloridate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{2,6-Dimethylphenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylphenyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylphenol and phosphoric acid derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Bases like pyridine or triethylamine
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine yields a phosphoramidate, while reaction with an alcohol produces a phosphorate.
Aplicaciones Científicas De Investigación
2,6-Dimethylphenyl phosphorodichloridate is utilized in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Biological Studies: The compound is employed in biochemical research to study enzyme mechanisms and protein modifications.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylphenyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of various phosphorodichloridate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins and enzymes, modifying their activity and function.
Comparación Con Compuestos Similares
- Phenyl phosphorodichloridate
- 2,4-Dimethylphenyl phosphorodichloridate
- 2,6-Dimethylphenyl phosphorothiochloridate
Comparison: 2,6-Dimethylphenyl phosphorodichloridate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to phenyl phosphorodichloridate, the 2,6-dimethyl derivative may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of methyl groups can also affect the compound’s solubility and stability.
Propiedades
IUPAC Name |
2-dichlorophosphoryloxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2O2P/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLXCBGGOAWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2O2P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546195 |
Source


|
| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18350-98-6 |
Source


|
| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


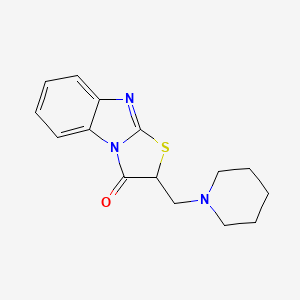
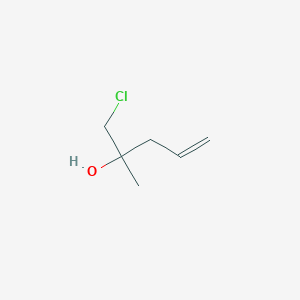


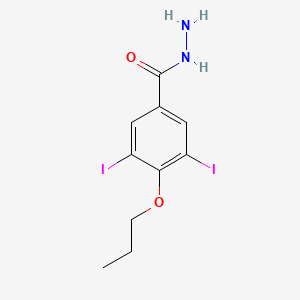
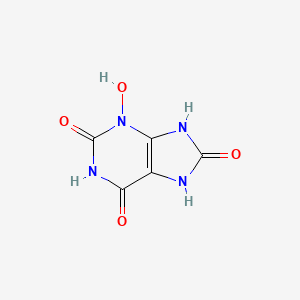
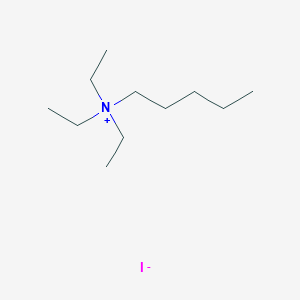
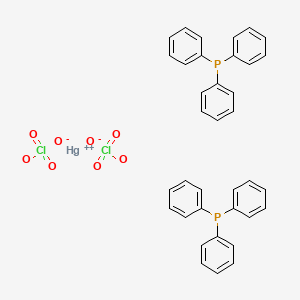
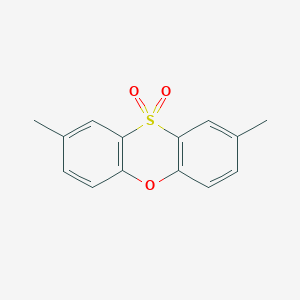

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
